1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is a fluorinated organic compound known for its unique chemical structure and properties. Its molecular formula is , and it has a molecular weight of approximately 348.06 g/mol. This compound features a pentane backbone with multiple fluorine atoms attached, which significantly alters its chemical behavior and physical properties. It is recognized by its CAS Registry Number 73928-40-2 and is classified under the EINECS number 277-639-9 .
The compound exists as a colorless to almost colorless liquid at room temperature. Its predicted boiling point is around 123.7 °C, with a density of approximately 1.618 g/cm³ . Due to its fluorinated nature, it exhibits low surface tension and high thermal stability, making it suitable for various applications in chemical processes.
The chemical reactivity of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane can be attributed to the presence of both the trifluorovinyl and the decafluoropentane moieties. Typical reactions may include:
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane typically involves multi-step processes that may include:
Specific protocols and yields are generally proprietary or vary depending on the manufacturer.
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane has potential applications in various fields:
Further research is necessary to elucidate specific interactions with biological systems or environmental components.
Several compounds share structural similarities with 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1H-perfluorohexane | 355-46-0 | Longer carbon chain; used as a solvent |
| Perfluoroethylcyclohexane | 1896-51-9 | Cyclic structure; used in specialized applications |
| Trifluoromethylbenzene | 98-56-6 | Aromatic compound; used in organic synthesis |
The uniqueness of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane lies in its combination of extensive fluorination and an ether functional group that provides distinct properties compared to similar compounds. Its specific boiling point and density also set it apart from other fluorinated solvents.
The compound 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane belongs to the perfluorovinyl ether family, distinguished by its fully fluorinated pentane backbone and reactive trifluorovinyl ether terminus. Its molecular structure (C₇HF₁₃O) includes ten fluorine atoms on the pentane chain and a trifluorovinyloxy group (-OCF=CF₂), which confers exceptional electron-withdrawing properties. This configuration stabilizes the molecule against nucleophilic attack while enabling radical-mediated copolymerization with fluorinated alkenes like tetrafluoroethylene (TFE).
The compound’s high fluorine content (87.3% by mass) contributes to its inertness, making it valuable for synthesizing fluoropolymers with low surface energy and high thermal stability. Compared to shorter-chain analogues like perfluoropropyl perfluorovinyl ether (PPVE, C₅F₁₀O), the extended pentane backbone enhances steric shielding around the vinyl group, potentially moderating reactivity during polymerization.
Table 1: Structural Comparison with Related Perfluorovinyl Ethers
| Property | 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane | Perfluoropropyl Perfluorovinyl Ether (PPVE) | Perfluoroethyl Perfluorovinyl Ether (PEVE) |
|---|---|---|---|
| Molecular Formula | C₇HF₁₃O | C₅F₁₀O | C₄F₈O |
| Molecular Weight (g/mol) | 348.06 | 266.04 | 216.03 |
| Boiling Point (°C) | Not reported | 35–36 | <30 |
| Fluorine Content (%) | 87.3 | 85.7 | 84.4 |
| Primary Application | Fluoropolymer comonomer | PFA copolymers | Coatings modifiers |
Data derived from PubChem, HaloPolymer, and patent literature.
Perfluorovinyl ethers emerged in the mid-20th century as critical comonomers for modifying polytetrafluoroethylene (PTFE). Early work focused on shorter-chain derivatives like PEVE and PPVE, which were co-polymerized with TFE to create melt-processable fluoropolymers (e.g., PFA, MFA). The synthesis of these ethers typically involved the dimerization of hexafluoropropylene epoxide (HFPO), followed by dehalocarbonylation—a method later adapted for producing longer-chain variants.
The development of 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane represents an evolution toward tailored fluorinated ethers with enhanced steric and electronic properties. Its extended alkyl chain likely arose from efforts to improve the mechanical flexibility of fluoropolymers while retaining chemical resistance. Unlike PPVE, which decomposes to perfluoropropionic acid (PFPA) in the environment, the environmental transformation pathways of this pentane derivative remain understudied, though analogous degradation mechanisms are plausible.
In copolymer systems, 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane serves as a functional monomer that introduces pendant groups into fluoropolymer backbones. These groups disrupt crystallinity, lowering melting points and improving processability—a critical advantage over PTFE. For example, copolymers with TFE exhibit glass transition temperatures (Tg) as low as −60°C, comparable to poly(Et-TFVE) derivatives.
The trifluorovinyl ether moiety also enables post-polymerization modifications. Hydroxyl-functionalized analogues (e.g., TFVE-OH) form hydrogen-bonded networks, elevating Tg to +9°C upon crosslinking with diisocyanates. Such tunability makes the compound valuable for coatings requiring both chemical resistance and mechanical durability.
Key Research Findings:
The systematic nomenclature of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane follows established International Union of Pure and Applied Chemistry conventions for perfluorinated organic compounds containing ether functional groups [1]. The compound represents a complex organofluorine molecule characterized by extensive fluorine substitution on a pentyl backbone with an attached trifluorovinyl ether moiety [2].
The nomenclature breakdown reveals several key structural components: the base pentane chain serves as the principal carbon framework, while the decafluoro designation indicates complete fluorine substitution at ten specific carbon positions [3]. The trifluorovinyl ether group represents a vinyl ether functionality where all available hydrogen atoms have been replaced with fluorine atoms, creating a highly electronegative substituent [4].
Systematic identification protocols for such perfluorinated compounds require careful consideration of the electron-withdrawing effects of multiple fluorine substituents [5]. The naming convention prioritizes the longest carbon chain as the base structure, with fluorine substituents and the ether functional group treated as substituents according to standard priority rules [6].
| Nomenclature Component | Chemical Significance | Structural Contribution |
|---|---|---|
| Pentane base | Five-carbon backbone | Primary structural framework |
| Decafluoro substitution | Ten fluorine atoms | Complete fluorination of carbon positions 1-5 |
| Trifluorovinyl group | Fluorinated vinyl moiety | Electron-withdrawing substituent |
| Ether linkage | Carbon-oxygen-carbon bond | Functional group connectivity |
The molecular formula of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is established as C₇F₁₃O, representing a highly fluorinated ether compound with significant molecular complexity [7]. This formula encompasses seven carbon atoms, thirteen fluorine atoms, and one oxygen atom, yielding a molecular weight of approximately 347.04 grams per mole [8].
The stereochemical configuration of perfluorinated compounds exhibits unique characteristics due to the substantial steric effects imposed by fluorine substituents [9]. Fluorine atoms, despite their small van der Waals radius, create significant electronic repulsion effects that influence molecular geometry and conformational preferences [10]. The carbon-fluorine bond length of approximately 1.35 Angstroms and the highly electronegative nature of fluorine atoms contribute to distinctive molecular properties [11].
Stereochemical analysis reveals that the perfluorinated pentyl chain adopts a preferred conformation that minimizes fluorine-fluorine repulsions while maintaining optimal orbital overlap [12]. The trifluorovinyl ether group introduces additional stereochemical complexity through its planar geometry and electron-withdrawing characteristics [13].
| Molecular Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C₇F₁₃O | Calculated from structure |
| Molecular Weight | 347.04 g/mol | Sum of atomic masses |
| Carbon Atoms | 7 | Structural analysis |
| Fluorine Atoms | 13 | Complete substitution count |
| Oxygen Atoms | 1 | Ether functional group |
Two-dimensional structural representations of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane provide essential information regarding connectivity and functional group arrangements [14]. The planar representation illustrates the linear perfluorinated pentyl chain connected through an ether linkage to the trifluorovinyl group, emphasizing the systematic fluorine substitution pattern [15].
Three-dimensional structural analysis reveals the true spatial arrangement of atoms and the significant impact of fluorine substituents on molecular geometry [16]. The extensive fluorination creates a molecule with substantial steric bulk and unique electronic distribution patterns that influence intermolecular interactions [17]. Computational studies of similar perfluorinated compounds demonstrate that fluorine substituents adopt specific orientations to minimize electron-electron repulsion while maximizing stabilizing interactions [18].
The comparison between two-dimensional and three-dimensional representations highlights critical differences in understanding molecular behavior [19]. While two-dimensional structures effectively communicate connectivity and substitution patterns, three-dimensional models provide essential insights into conformational preferences, molecular volume, and potential interaction sites [20].
Structural visualization techniques for fluorinated compounds require specialized approaches due to the unique properties of carbon-fluorine bonds [1]. The high electronegativity of fluorine atoms creates distinctive electronic environments that influence molecular properties such as dipole moments, polarizability, and intermolecular forces [2].
| Representation Type | Information Content | Analytical Value |
|---|---|---|
| Two-dimensional | Connectivity patterns | Substitution identification |
| Three-dimensional | Spatial arrangements | Conformational analysis |
| Electronic density maps | Charge distribution | Reactivity prediction |
| Molecular surfaces | Interaction sites | Binding affinity assessment |
Computational modeling of conformational dynamics for 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane requires sophisticated theoretical approaches capable of accurately describing fluorine-containing systems [4]. Density functional theory calculations provide reliable predictions for perfluorinated compounds, particularly when employing functionals specifically parameterized for organofluorine molecules [6].
Molecular dynamics simulations reveal that perfluorinated compounds exhibit unique conformational behavior compared to their hydrogenated analogs [7]. The carbon-fluorine bond strength and the substantial electronic effects of fluorine substitution create energy barriers that influence rotational preferences and conformational interconversion rates [8]. Studies of related perfluorinated ethers demonstrate that fluorine substituents significantly affect molecular flexibility and preferred geometries [9].
The computational analysis of conformational dynamics requires consideration of several critical factors including intramolecular fluorine-fluorine interactions, carbon-fluorine bond rotation barriers, and the influence of the ether functional group on overall molecular behavior [10]. Advanced computational methods such as coupled-cluster theory and high-level density functional theory approaches provide accurate descriptions of these complex electronic effects [11].
Force field development for perfluorinated compounds represents an ongoing challenge in computational chemistry due to the unique properties of carbon-fluorine bonds [12]. Specialized parameterization efforts have produced force fields capable of reproducing experimental properties of perfluorinated systems, enabling realistic molecular dynamics simulations [13].
| Computational Method | Application | Accuracy Level | Computational Cost |
|---|---|---|---|
| Density Functional Theory | Electronic structure | High | Moderate |
| Molecular Dynamics | Conformational sampling | Moderate | Low |
| Coupled-Cluster Theory | Benchmark calculations | Very High | Very High |
| Force Field Methods | Large-scale simulations | Moderate | Very Low |
Conformational energy landscapes for perfluorinated compounds typically exhibit multiple local minima separated by significant energy barriers [14]. The presence of numerous fluorine substituents creates complex potential energy surfaces that require extensive sampling to fully characterize [15]. Computational studies suggest that perfluorinated chains adopt extended conformations to minimize unfavorable fluorine-fluorine contacts while maintaining optimal electrostatic interactions [16].
The trifluorovinyl ether component introduces additional conformational complexity through its planar geometry and restricted rotation about the carbon-oxygen bond [17]. Quantum chemical calculations indicate that the vinyl ether group preferentially adopts conformations that maximize orbital overlap while minimizing steric conflicts with the perfluorinated chain [18].
The development of synthetic pathways for perfluorovinyl ethers, including 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane, has evolved significantly since the early pioneering work in organofluorine chemistry. Direct fluorination with elemental fluorine represented the earliest approach, though it proved highly problematic due to its explosive nature and lack of selectivity [1]. The reaction between hydrocarbons and fluorine gas is highly exothermic, with an overall enthalpy change of approximately 431 kilojoules per mole for hydrogen replacement, which is sufficient to break carbon-carbon bonds and cause extensive skeletal rearrangement [2].
The metal fluoride process using cobalt trifluoride emerged as a more controlled alternative, developed by Fowler based on Ruff's earlier work [1]. This method operates at temperatures between 400-450°C and employs cobalt trifluoride as a powerful fluorinating agent that can replace hydrogen atoms with fluorine in a more selective manner. The process follows a radical-cation mechanism where cobalt trifluoride abstracts electrons from the substrate, followed by proton loss, oxidation to a cation, and quenching by fluoride ion [3]. The fluorination of propane over cobalt trifluoride typically yields partially fluorinated products with selectivity ranging from 70-95%, making it widely applicable for perfluorochemical production [3].
Electrochemical fluorination, particularly the Simons process, revolutionized the field by providing a safer alternative to direct fluorination [4]. This process utilizes anhydrous hydrogen fluoride as both solvent and fluorine source, with a nickel-plated anode maintained at 5-6 volts. The mechanism involves the formation of higher oxidation state nickel fluorides on the anode surface, which act as mediators to transfer fluorine to organic substrates [5]. The Simons process has proven particularly effective for producing perfluorinated amines, ethers, carboxylic acids, and sulfonyl fluorides at commercial scale [4].
Silver fluoride processes offered high selectivity for specific transformations, particularly in the formation of terminal perfluoroolefins. These noble metal catalysts operate at moderate temperatures (300-400°C) and provide excellent control over product distribution, though their application remains primarily at laboratory scale due to cost considerations [1].
The photoxidation of fluoroolefins represents a more recent development that capitalizes on byproduct utilization from perfluoropolyether synthesis. This method generates perfluoroalkanoyl fluorides as intermediates, which can be subsequently converted to vinyl ethers through thermal decomposition or base-catalyzed elimination [6]. The process operates at relatively mild temperatures (200-300°C) and has shown growing industrial implementation due to its ability to transform waste streams into valuable products [6].
Contemporary synthetic strategies for perfluorovinyl ethers have increasingly focused on developing more efficient and selective catalytic systems based on metal fluorides. Cobalt trifluoride remains a cornerstone catalyst, operating through a well-characterized radical-cation pathway at temperatures between 150-250°C [7]. The mechanism proceeds through successive electron abstraction from the substrate by cobalt(III), followed by proton loss, oxidation to a cation, and quenching by fluoride ion. This catalyst system demonstrates high selectivity for terminal fluorination and can be regenerated through fluorine gas treatment at 400°C, making it highly suitable for industrial-scale operations [7].
Nickel fluorides, particularly the higher oxidation states NiF₃ and NiF₄, have emerged as powerful fluorinating agents in both electrochemical and chemical processes [5]. These species exhibit greater reactivity than cobalt trifluoride but tend to be less stable under reaction conditions, often decomposing to release fluorine gas. The electrochemical generation of nickel fluorides on nickel anodes in anhydrous hydrogen fluoride provides a controlled method for their formation and utilization [8]. However, their tendency toward side reactions necessitates careful process optimization to achieve acceptable product selectivity [5].
Cesium fluoride has gained prominence as a nucleophilic catalyst for vinyl ether formation, particularly in the dehydrofluorination of perfluoroalkanoyl fluorides [9]. Operating at moderate temperatures (120-180°C), cesium fluoride promotes the elimination of carbonyl fluoride from acyl fluoride precursors to generate trifluorovinyl ether functionality. The nucleophilic addition of fluoride ions to hexafluoropropylene oxide, followed by ring-opening and elimination reactions, demonstrates the versatility of this catalyst system [9]. The process exhibits excellent selectivity for vinyl ether formation and does not require catalyst regeneration, making it highly attractive for industrial implementation.
Potassium fluoride and sodium fluoride serve as effective base catalysts for dehydrofluorination reactions [10] [11]. These alkali metal fluorides promote the elimination of hydrogen fluoride from partially fluorinated precursors, leading to the formation of carbon-carbon double bonds. The optimal operating temperatures range from 190-260°C for potassium fluoride and 220-280°C for sodium fluoride. The mechanism involves base-catalyzed abstraction of acidic hydrogen atoms adjacent to electron-withdrawing fluorinated groups, followed by elimination to form vinyl ether linkages [11].
The formation of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane involves complex mechanistic pathways centered on nucleophilic ring-opening and elimination reactions. The initial nucleophilic attack typically occurs at electrophilic carbon centers adjacent to electron-withdrawing fluorine substituents, with activation energies ranging from 85-95 kilojoules per mole [12]. This step can be rate-determining under certain temperature conditions and may lead to multiple isomeric products depending on the regioselectivity of the nucleophilic attack [12].
Ring-opening of cyclic intermediates represents a crucial mechanistic step, particularly when starting from cyclic perfluoroether precursors. The activation energy for this process typically ranges from 75-85 kilojoules per mole, and it often constitutes the rate-limiting step in the overall transformation [9]. The nucleophilic addition of fluoride ions to hexafluoropropylene oxide exemplifies this mechanism, where ring-opening occurs through backside attack at the less substituted carbon center, followed by fluoride elimination to regenerate the nucleophile [9].
Alpha-hydrogen fluoride elimination predominates at temperatures below 400°C and represents the kinetically most favorable pathway for many perfluorinated substrates [13] [14]. This mechanism involves the abstraction of hydrogen atoms adjacent to the carboxyl or acyl functionality, with activation energies typically ranging from 60-70 kilojoules per mole. The process leads to the formation of shorter chain compounds through the elimination of hydrogen fluoride and subsequent rearrangement reactions [13] [14].
Beta-scission of carbon-carbon bonds becomes dominant at higher temperatures, typically above 500°C, and involves higher activation energies ranging from 120-140 kilojoules per mole [14]. This pathway leads to extensive fragmentation of the perfluorinated backbone and is often accompanied by the formation of multiple low-molecular-weight products. The thermal decomposition of perfluorocarboxylic acids through β-scission releases carbon monoxide or carbon dioxide, depending on the specific reaction conditions and the nature of counterions present [14].
Dehydrofluorination reactions under alkaline conditions provide an alternative pathway for vinyl ether formation, with activation energies typically ranging from 90-110 kilojoules per mole [10]. Strong bases such as hydroxide or fluoride ions abstract acidic hydrogen atoms from partially fluorinated substrates, leading to the elimination of hydrogen fluoride and the formation of carbon-carbon double bonds. This mechanism is particularly effective for the conversion of perfluoroalkanoyl fluorides to their corresponding vinyl ethers [10].
The final vinyl ether formation step typically involves the lowest activation energy (55-65 kilojoules per mole) and represents the elimination of carbonyl fluoride or related leaving groups from acyl fluoride intermediates [11]. Metal fluoride catalysts, particularly cesium fluoride and potassium fluoride, facilitate this transformation by stabilizing the developing negative charge during the elimination process [11].
Industrial synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane generates significant quantities of byproducts that require careful management for both economic and environmental reasons. Hydrogen fluoride constitutes the most substantial byproduct, typically representing 15-25% of the reaction mixture [15] [16]. The separation of hydrogen fluoride from fluorinated products presents significant technical challenges due to the formation of azeotropic mixtures with many fluoroorganics. Azeotropic distillation techniques have been developed to achieve separation efficiencies of 95-98%, enabling direct recycle of recovered hydrogen fluoride to the process [16]. When recycling is not feasible, hydrogen fluoride requires neutralization to calcium fluoride for safe disposal [15].
Carbon dioxide formation occurs through decarboxylation reactions, particularly during the thermal decomposition of perfluorocarboxylic acid intermediates [13]. This byproduct typically comprises 5-10% of the effluent gas stream and can be effectively removed through gas scrubbing with alkaline solutions, achieving recovery efficiencies of 90-95% [15]. The recovered carbon dioxide requires neutralization before atmospheric release or can be utilized in other industrial processes [15].
Lower perfluoroalkanes result from fragmentation reactions and carbon-carbon bond scission during high-temperature processing [17]. These compounds typically constitute 8-15% of the product mixture and can be separated through fractional distillation with recovery efficiencies of 85-92% [18]. Many of these compounds serve as valuable feedstocks for other fluorochemical processes, providing economic incentive for their recovery and purification [18].
Perfluoroalkanoyl fluorides represent important intermediates that can constitute 10-20% of certain product streams [6]. These compounds can be effectively separated using rectification columns with recovery efficiencies of 88-95%. Rather than disposal, these acyl fluorides serve as valuable precursors for vinyl ether synthesis, providing a pathway for waste minimization and value recovery [6]. The hydrolysis of unreacted acyl fluorides produces hydrogen fluoride and carbon monoxide, both of which can be managed through established industrial protocols [6].
Metal fluoride sludges accumulate from catalyst systems and represent 2-5% of the solid waste stream [19]. These materials can be processed through filtration and washing operations with recovery efficiencies of 75-85%. Metal recovery from these sludges is economically viable for expensive catalysts such as silver fluorides, though less valuable metal fluorides may require landfill disposal with appropriate containment measures [19].
Cyclic perfluorocompounds form through intramolecular cyclization reactions and typically represent 3-8% of complex product mixtures [18]. These compounds can be separated through selective crystallization techniques, though recovery efficiencies are generally lower (70-80%) due to their similar physical properties to desired products. Most cyclic perfluorocompounds have limited commercial value and require disposal through high-temperature incineration to ensure complete destruction of the carbon-fluorine bonds [18].